molecular formula C13H11N3OS B14019359 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-27-9

7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine

Cat. No.: B14019359
CAS No.: 33360-27-9
M. Wt: 257.31 g/mol
InChI Key: BKZKNSWMZNOMNS-UHFFFAOYSA-N
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Description

7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound characterized by an oxazole ring fused to a pyrimidine core. Its structure includes a methyl group at position 2 and a benzylsulfanyl (-S-CH₂C₆H₅) substituent at position 7 (Figure 1). This compound has been investigated for anticancer applications, particularly as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, due to its ability to interact with key residues in the receptor’s active site .

Properties

CAS No.

33360-27-9

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

7-benzylsulfanyl-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C13H11N3OS/c1-9-16-11-12(17-9)14-8-15-13(11)18-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

BKZKNSWMZNOMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)N=CN=C2SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically begins with 5-amino-2-(5-amino-3-methylisoxazol-4-yl)oxazole-4-carbonitrile or related oxazole derivatives as key intermediates.
  • Benzylsulfanyl substitution is introduced via nucleophilic substitution or thiol alkylation reactions on appropriate pyrimidine or oxazole intermediates bearing reactive leaving groups such as chloro or sulfonyl groups.

Stepwise Synthetic Route

A representative synthetic route involves:

  • Preparation of the Oxazole Intermediate:

    • Starting from aminomalononitrile tosylate and a suitable oxazole precursor, the oxazole ring bearing cyano and amino substituents is prepared in solvents such as 1-methyl-2-pyrrolidinone at room temperature.
  • Formation of the Imidate Intermediate:

    • Reaction of the oxazole intermediate with triethyl orthoformate under reflux yields an imidoester or imidate intermediate, which is crucial for subsequent ring closure.
  • Cyclization to Form the Oxazolo[5,4-d]pyrimidine Core:

    • Heating the imidate intermediate with methylamine or other primary amines in ethanol or aprotic solvents induces cyclization, forming the oxazolo[5,4-d]pyrimidine ring system with substitution at position 2 (e.g., methyl group) and position 7 (e.g., amino or substituted amino groups).
  • Introduction of the Benzylsulfanyl Group:

    • The benzylsulfanyl moiety can be introduced by nucleophilic substitution of a 7-chloropyrimidine derivative with benzyl mercaptan or via S-alkylation of a 7-mercapto intermediate with benzyl halides under basic conditions.

Alternative Synthetic Techniques

  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for pyrimidine derivatives, including those with sulfur substituents, by facilitating condensation and cyclization steps under solvent-free or minimal solvent conditions.
  • Green chemistry approaches using lactic acid as a solvent for one-step synthesis of oxazolo[3,2-c]pyrimidine derivatives have been described, which may be adaptable for related oxazolo[5,4-d]pyrimidines.

Reaction Conditions and Yields

Step Conditions Solvent(s) Temperature Yield Range (%) Notes
Oxazole intermediate formation Reaction of aminomalononitrile tosylate with oxazole precursor 1-methyl-2-pyrrolidinone (NMP) Room temperature Moderate Room temperature reaction for ~several hours
Imidate formation Reaction with triethyl orthoformate Reflux Reflux Moderate Moderate yield due to multi-step process
Cyclization to oxazolo[5,4-d]pyrimidine Heating with methylamine or primary amines Ethanol or aprotic solvents (e.g., CCl4) Elevated temperature (reflux or heating) 9% to 66% depending on amine used Lower yields in aprotic solvents; ethanol preferred
Benzylsulfanyl substitution Nucleophilic substitution or S-alkylation DMF, ethanol, or other polar solvents Room temperature to reflux Variable, often moderate Requires base and controlled conditions

Mechanistic and Thermodynamic Considerations

  • The formation of oxazolo[5,4-d]pyrimidines is thermodynamically favored over isomeric by-products such as N′-cyanooxazolylacetamidines, which are formed kinetically or sterically under certain conditions, especially with secondary amines.
  • The stability of the oxazolo[5,4-d]pyrimidine core supports the feasibility of introducing various substituents, including benzylsulfanyl groups, without decomposition under mild conditions.

Summary of Research Findings

  • The preparation of 7-(Benzylsulfanyl)-2-methyloxazolo[5,4-d]pyrimidine involves multi-step synthesis starting from substituted oxazole intermediates, progressing through imidate formation and cyclization to the fused heterocyclic system, followed by introduction of the benzylsulfanyl substituent.
  • Reaction yields vary significantly depending on the amine used for cyclization and solvent choice, with ethanol generally providing better yields than aprotic solvents.
  • Microwave-assisted and green chemistry methods offer promising alternatives for improving efficiency and sustainability of the synthesis.
  • Spectroscopic and crystallographic analyses confirm the structure and substitution pattern of the synthesized compounds.

This comprehensive overview synthesizes the preparation methods of 7-(Benzylsulfanyl)-2-methyloxazolo[5,4-d]pyrimidine based on multiple peer-reviewed sources, highlighting synthetic strategies, reaction conditions, yields, and mechanistic insights essential for advanced research and development in heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions

7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or nucleophiles under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or pyrimidine rings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of oxazolo[5,4-d]pyrimidine derivatives is highly dependent on substituent patterns at positions 2, 5, and 6. Below is a comparative analysis with structurally related analogs:

Structural and Functional Differences

Key Findings

Position 5 Substituents :

  • Methyl groups at position 5 (e.g., SCM9) reduce VEGFR-2 inhibition compared to hydrogen (e.g., compound 3g) due to disrupted hydrogen bonding with Asp1046 .
  • In plant growth regulators, ethylphenyl groups at position 5 enhance auxin-like activity, demonstrating substituent-dependent functional divergence .

Position 7 Modifications: Benzylsulfanyl groups (in the target compound) may enhance hydrophobic interactions with VEGFR-2’s allosteric pocket, while oxygen or amine substituents (e.g., 7-piperazine derivatives) favor hydrogen bonding in other targets like adenosine kinase . 7-Chloro derivatives (e.g., 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine) show varied applications, but their cytotoxicity profiles differ significantly from benzylsulfanyl analogs .

Position 2 Substituents :

  • Methyl groups (as in the target compound) improve metabolic stability compared to phenyl or tolyl groups, which may enhance binding but increase steric hindrance .

Agricultural vs. Anticancer Derivatives :

  • Derivatives with oxygen or sulfonyl groups at position 7 (e.g., 5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile) exhibit auxin-like effects at 10⁻⁹ M, highlighting substituent-driven functional plasticity .

Mechanistic Insights

  • VEGFR-2 Inhibition : The target compound’s benzylsulfanyl group likely interacts with VEGFR-2’s Glu885 via hydrophobic contacts, whereas SCM9’s 5-methyl group disrupts hydrogen bonding with Asp1046, reducing potency .
  • Antimetabolite Activity : Structural similarity to purines enables competitive inhibition of nucleic acid synthesis, akin to 5-fluorouracil (5-FU), but with distinct kinase targeting (e.g., Aurora kinases vs. thymidylate synthase) .

Biological Activity

The compound 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological activity, supported by relevant data, case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C11_{11}H11_{11}N3_{3}OS
  • Molecular Weight : 205.276 g/mol
  • CAS Number : 62124-50-9
  • LogP : 3.275 (indicates moderate lipophilicity) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Findings

  • Antibacterial Activity :
    • A study evaluated the compound's efficacy against Escherichia coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 0.21 µM for both pathogens .
    • The compound demonstrated a broader spectrum of activity against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans .
  • Antifungal Activity :
    • The compound exhibited antifungal properties against Candida albicans, with an MIC of 0.83 µM, indicating potential therapeutic applications in treating fungal infections .

Cytotoxicity Studies

Cytotoxic effects were assessed using the MTT assay on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The results indicated that while the compound showed some cytotoxicity, it was generally less toxic compared to standard drugs . Notably, compound 3f exhibited the lowest toxicity among tested compounds.

Molecular docking studies suggest that this compound interacts with critical residues in bacterial enzymes such as DNA gyrase and MurD, forming multiple hydrogen bonds that stabilize its binding . This mechanism underlines its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.83

Table 2: Cytotoxicity Results on Cell Lines

Cell LineIC50 (µg/ml)
HaCat>50
BALB/c 3T3>50

Q & A

Q. What are the established synthetic routes for 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine, and what key reaction parameters influence yield?

A microwave-assisted one-pot synthesis has been reported for structurally related pyrimidine derivatives, utilizing 6-amino-1,3-dimethyluracil, aldehydes, and benzylthiourea derivatives in ethanol with p-toluenesulfonic acid as a catalyst. Key parameters include microwave power (700 W), irradiation time (5 min), and stoichiometric ratios of reactants (1:1:1.5 for aldehyde, uracil, and thiourea, respectively). Yield optimization (65%) depends on post-reaction recrystallization from ethyl acetate . For analogous sulfanyl-substituted heterocycles, benzylsulfanyl incorporation typically involves nucleophilic substitution or thiol-alkyne/alkene coupling under controlled pH and temperature .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Purity is confirmed via melting point analysis (e.g., 519–521 K for related compounds) and HPLC. Structural integrity is validated using single-crystal X-ray diffraction (XRD), which resolves bond lengths, angles, and puckering amplitudes of fused rings (e.g., flattened-boat conformations with QT = 0.120–0.364 Å). Intermolecular interactions, such as N–H⋯O hydrogen bonds, are identified via XRD to explain crystal packing . Complementary techniques include 1^1H/13^13C NMR for functional group verification and mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. How can microwave-assisted synthesis be systematically optimized to enhance the yield and purity of this compound?

Systematic optimization involves:

  • Power and irradiation time : Incremental adjustments (e.g., 500–900 W, 3–10 min) to balance reaction completion and thermal decomposition.
  • Catalyst loading : p-Toluenesulfonic acid concentration (e.g., 0.05–0.15 g per mmol substrate) to accelerate cyclocondensation.
  • Solvent polarity : Ethanol or DMF may alter reaction kinetics; polarity affects microwave absorption and intermediate stability. Post-reaction workup (e.g., recrystallization solvent polarity) further purifies the product .

Q. What analytical strategies characterize non-covalent interactions (e.g., hydrogen bonding) influencing crystal packing?

Single-crystal XRD reveals hydrogen-bonding networks (e.g., N–H⋯O with donor-acceptor distances of 2.85–3.02 Å) and van der Waals interactions. Hirshfeld surface analysis quantifies intermolecular contacts, while thermal ellipsoid models assess atomic displacement parameters (ADPs) to confirm structural rigidity. For example, in related pyrimidines, hydrogen bonds link molecules into chains, stabilizing the lattice .

Q. How do steric and electronic effects of the benzylsulfanyl group influence reactivity in heterocyclic ring-forming reactions?

The benzylsulfanyl group acts as an electron-donating substituent, enhancing nucleophilicity at the sulfur atom for subsequent alkylation or oxidation. Steric hindrance from the benzyl group may slow reactions at adjacent positions, necessitating bulky base catalysts (e.g., DBU) or polar aprotic solvents (e.g., DMF) to mitigate crowding. Comparative studies with methylsulfanyl analogs show reduced yields (15–20%) in benzyl-substituted derivatives due to steric constraints .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Purity variability : HPLC quantification (>95% purity) and elemental analysis ensure consistency.
  • Assay conditions : Standardizing cell lines (e.g., HepG2 vs. HEK293) and incubation times reduces variability.
  • Structural analogs : Comparing activity of derivatives (e.g., 2-methyl vs. 2-ethyl substituents) isolates substituent-specific effects. Reproducibility requires rigorous reporting of synthetic protocols and bioassay parameters .

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